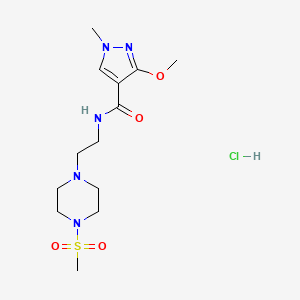

3-methoxy-1-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide hydrochloride

Beschreibung

3-Methoxy-1-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide hydrochloride is a synthetic small molecule characterized by a pyrazole core substituted with methoxy and methyl groups, a carboxamide linker, and a piperazine moiety functionalized with a methylsulfonyl group. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.

Eigenschaften

IUPAC Name |

3-methoxy-1-methyl-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]pyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O4S.ClH/c1-16-10-11(13(15-16)22-2)12(19)14-4-5-17-6-8-18(9-7-17)23(3,20)21;/h10H,4-9H2,1-3H3,(H,14,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYZRIQFKVEXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Methoxy-1-methyl-N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-pyrazole-4-carboxamide hydrochloride, commonly referred to as EVT-3132225, is a synthetic compound belonging to the pyrazole class of heterocyclic organic compounds. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of oncology and neurology. Its structure, featuring a piperazine moiety and various functional groups, suggests diverse biological activity, including anti-inflammatory and anticancer effects.

Molecular Characteristics

- Molecular Formula : C₁₃H₂₄ClN₅O₄S

- Molecular Weight : 381.88 g/mol

- CAS Number : 1351658-24-6

The compound's unique structure allows for interaction with various biological targets, which is essential for its pharmacological activity .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. Research indicates that variations in the piperazine and pyrazole rings can significantly affect binding affinity and efficacy at target sites. This structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of EVT-3132225 .

The proposed mechanism of action for EVT-3132225 involves its interaction with specific receptors or enzymes within biological systems. Potential targets include:

- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which are critical in regulating cellular functions and pathways associated with cancer progression .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that EVT-3132225 may exhibit anticancer properties through the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, compounds within the pyrazole class have been documented to inhibit the mTOR pathway, a crucial regulator in cancer biology .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of related pyrazole derivatives. These compounds have been shown to reduce pro-inflammatory cytokines, indicating that EVT-3132225 may also possess similar effects .

In Vitro Studies

Recent in vitro studies have demonstrated that EVT-3132225 can inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 15 | mTOR pathway inhibition |

| HeLa (Cervical) | 12 | Apoptosis induction |

These findings suggest that the compound may be effective against multiple cancer types through distinct mechanisms .

Animal Studies

In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of EVT-3132225. Early animal models have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy regimens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrazole- and piperazine-containing derivatives. Below is a comparative analysis with 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 1189460-85-2), a structurally related analog documented in the provided evidence .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Bioactivity

- The methoxy group in the target compound may enhance metabolic stability compared to the chlorophenyl group in CAS 1189460-85-2, which could increase lipophilicity and off-target binding .

- The methylsulfonyl group in the target compound versus the sulfonyl group in CAS 1189460-85-2 may alter electronic properties, impacting receptor binding affinity or solubility.

The hydrochloride salt in the target compound likely improves aqueous solubility, a critical factor for in vivo applications.

Molecular Weight and Drug-Likeness

- The target compound’s higher molecular weight (~500 g/mol) approaches the upper limit of Lipinski’s Rule of Five, which may affect permeability. CAS 1189460-85-2 (488 g/mol) is closer to the ideal range .

Research Findings and Limitations

- Pharmacological Data Gaps : Neither compound has publicly disclosed data on target selectivity, potency, or toxicity.

- Synthetic Feasibility : The methylsulfonyl group in the target compound may require more complex synthesis compared to the sulfonyl group in CAS 1189460-85-2.

- Therapeutic Potential: Both compounds are hypothesized to target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) due to their piperazine moieties, but experimental validation is lacking .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the pyrazole-4-carboxamide core of this compound?

- Methodological Answer : The pyrazole core can be synthesized via condensation of substituted hydrazines with β-keto esters or via cyclocondensation of enamines. For example, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate derivatives are synthesized by reacting ethyl 3-ethoxyacrylate with thiosemicarbazides under reflux in ethanol . Adjusting reaction time (e.g., 6–12 hours) and temperature (70–90°C) optimizes yield. Post-functionalization of the amino group with acid chlorides or anhydrides introduces the carboxamide moiety .

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer : Purity is confirmed via elemental analysis (C, H, N content within ±0.4% of theoretical values) and HPLC (≥98% purity using a C18 column and acetonitrile/water mobile phase) . Structural characterization employs:

- ¹H/¹³C-NMR : To confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 455.2) .

Q. What solvent systems are suitable for recrystallization?

- Methodological Answer : Ethanol/water (3:1 v/v) or dichloromethane/hexane mixtures are effective for recrystallizing pyrazole-carboxamide derivatives. Solubility in DMF or DMSO at elevated temperatures (60–80°C) allows for slow cooling to yield crystalline products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using X-ray crystal structures of target receptors (e.g., 5-HT₆ or σ₁ receptors) identifies key interactions:

- The methylsulfonyl-piperazine group forms hydrogen bonds with Asp106 or Tyr116 residues .

- Free energy perturbation (FEP) calculations predict substituent effects on binding affinity (e.g., trifluoromethyl vs. methoxy groups) .

Q. How to resolve discrepancies in reported IC₅₀ values across pharmacological assays?

- Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols by:

- Using identical cell lines (e.g., HEK293T vs. CHO-K1) .

- Validating compound stability in assay buffers via LC-MS (e.g., hydrolysis of the methylsulfonyl group at pH > 8.0) .

- Cross-referencing with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Metabolite profiling : Identify major metabolites (e.g., N-demethylation or piperazine ring oxidation) via LC-MS/MS .

- Selective receptor panelling : Test against GPCR/kinase panels (e.g., Eurofins Cerep) to exclude interactions with adrenergic or dopamine receptors .

- Dose optimization : Use pharmacokinetic modeling (e.g., WinNonlin) to calculate AUC/MIC ratios that minimize toxicity .

Q. How to analyze structure-activity relationships (SAR) for the methylsulfonyl-piperazine moiety?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., 4-methylpiperazine vs. 4-acetylpiperazine) .

- Compare logP values (HPLC-derived) to assess hydrophobicity effects on membrane permeability .

- Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Data Contradiction Analysis

Q. Why do solubility profiles vary between synthetic batches?

- Resolution : Variations may stem from residual solvents (e.g., DMF) or polymorphic forms. Characterize batches via:

- PXRD : Detect crystalline vs. amorphous forms .

- DSC : Identify melting point deviations (>5°C indicates impurities) .

- Dynamic light scattering (DLS) : Measure particle size distribution in aqueous suspensions .

Q. How to address conflicting cytotoxicity results in cancer cell lines?

- Resolution :

- Validate cell line authenticity (STR profiling) to exclude misidentification .

- Normalize data to control compounds (e.g., doxorubicin for MCF-7 cells) .

- Account for efflux pump activity (e.g., P-gp inhibition with verapamil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.